molecular formula C6H6ClFN2 B1585947 (5-Chloro-2-fluorophenyl)hydrazine CAS No. 396074-99-0

(5-Chloro-2-fluorophenyl)hydrazine

Cat. No. B1585947
M. Wt: 160.58 g/mol
InChI Key: BDLYNYOFMXOFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chloro-2-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-fluorophenyl)hydrazine” consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a hydrazine group .


Physical And Chemical Properties Analysis

“(5-Chloro-2-fluorophenyl)hydrazine” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Safety And Hazards

“(5-Chloro-2-fluorophenyl)hydrazine” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

CAS RN

396074-99-0

Product Name

(5-Chloro-2-fluorophenyl)hydrazine

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6ClFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2

InChI Key

BDLYNYOFMXOFDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NN)F

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-fluoroaniline (25 g, 172 mmol) was added to conc. hydrochloric acid (150 mL, 37%). The mixture was cooled (−10° C.) and a solution of sodium nitrite (11.9 g, 172 mmol) in water (193 mL) was added slowly (<-5° C.). This done, a solution of tin(II)chloride (118 g, 618 mmol) in conc. hydrochloric acid (116 mL) was added slowly (−6° C.). The mixture was stirred for 1 h, filtered through Celite® and the filter cake washed extensively with water. The filtrate was adjusted to pH 14 with conc. sodium hydroxide solution and the suspension extracted with diethylether. Organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was removed in vacuo to yield the title compound as yellow solid (22.9 g, 83%), EI-MS: m/e=160.0 (M+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
193 mL
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
116 mL
Type
solvent
Reaction Step Three
Yield
83%

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